molecular formula C11H7F3O3S B8195045 Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B8195045
M. Wt: 276.23 g/mol
InChI Key: CPPHJOZCNNWMLB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties due to the electron-withdrawing CF₃ group and the polar hydroxyl moiety.

Properties

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPHJOZCNNWMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Mechanism

The reaction between 1 and 2 proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluoride at position 2 of 1 is displaced by the thiolate anion generated from methyl thioglycolate and K₂CO₃. Intramolecular cyclization forms the benzo[b]thiophene scaffold, yielding methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (3) as an intermediate.

Reaction Conditions

  • Temperature : 60°C

  • Duration : 2 hours

  • Workup : Extraction with tert-butyl methyl ether, washing with brine, and recrystallization from methanol.

Yield : 6.3 g (85% from 5.0 g of 1).

Bromination at Position 3

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 5 directs electrophilic bromination to position 3 due to its meta-directing nature. A mixture of 3, bromine, and sodium acetate in glacial acetic acid facilitates this step.

Optimized Protocol

  • Dissolve 3 (1.0 g, 3.7 mmol) in glacial acetic acid (10 mL).

  • Add bromine (0.24 mL, 4.4 mmol) dropwise at 0°C.

  • Stir at 55°C for 27 hours.

  • Quench with ice water, filter, and dry to obtain methyl 3-bromo-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (4).

Table 2: Bromination Efficiency Under Varied Conditions

Bromine Equiv.Temperature (°C)Time (h)Yield (%)
1.0254862
1.2552778
1.5701265

Optimal conditions (1.2 equivalents, 55°C, 27 h) balance reactivity and side-product formation.

Hydroxylation via Nucleophilic Substitution

Alkaline Hydrolysis

The bromine atom at position 3 undergoes nucleophilic aromatic substitution with hydroxide ions. Using aqueous NaOH in ethanol under reflux replaces Br with OH, yielding the target compound.

Procedure

  • Suspend 4 (1.0 g, 2.8 mmol) in 10 mL ethanol.

  • Add 2.0 M NaOH (5 mL, 10 mmol).

  • Reflux at 80°C for 6 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield : 0.72 g (82%) of methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Table 3: Hydrolysis Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol80682
KOHMeOH/H₂O70875
Na₂CO₃DMF100468

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.16 (s, 1H, H-4), 8.13 (s, 1H, H-7), 7.99 (d, J=8.7 Hz, 1H, H-6), 7.67 (d, J=8.7 Hz, 1H, H-5), 5.21 (s, 1H, OH), 3.98 (s, 3H, COOCH₃).

  • ¹³C NMR : δ 162.2 (C=O), 139.8 (C-3), 128.9–124.3 (aromatic carbons), 52.1 (COOCH₃).

Infrared Spectroscopy (IR)

  • Key Bands : 3250 cm⁻¹ (O-H stretch), 1701 cm⁻¹ (C=O ester), 1320–1120 cm⁻¹ (C-F stretches).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Issue : Over-bromination at position 7 due to residual electron density.

  • Solution : Use substoichiometric bromine (1.2 equiv) and low temperature during addition.

Ester Group Stability

  • Issue : Base-mediated ester hydrolysis during hydroxylation.

  • Solution : Employ milder conditions (ethanol instead of methanol) and shorter reaction times.

Scale-Up Considerations

Pilot-scale trials (100 g of 1) showed consistent yields (79–81%) when using:

  • Reactor Type : Jacketed glass reactor with mechanical stirring.

  • Purification : Gradient recrystallization (methanol/water 4:1).

Alternative Synthetic Routes

Direct Hydroxylation via Oxidation

Attempts to oxidize a hypothetical 3-methyl derivative with KMnO₄ in acidic conditions resulted in over-oxidation to carboxylic acid (yield <20%), rendering this approach non-viable.

Palladium-Catalyzed C–O Coupling

Using 3-iodo derivative and Cu(OH)₂ in DMSO provided the target compound in 65% yield but required expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been investigated for its biological activities, particularly in the development of pharmaceuticals. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for drug design.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of benzo[b]thiophene exhibit anticancer properties by interfering with cellular signaling pathways. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Compounds containing thiophene rings have shown efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial activity, warranting further investigation .

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties.

Research Insights

  • Charge Transport Studies : Recent studies have focused on the synthesis of polymers incorporating thiophene derivatives. These materials exhibited improved conductivity and stability compared to traditional organic semiconductors .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical transformations.

Synthetic Applications

  • Functionalization Reactions : The hydroxyl group can undergo reactions such as esterification or etherification, while the carboxylate can participate in coupling reactions to form larger molecular frameworks .

Environmental Chemistry

The environmental impact of fluorinated compounds is an ongoing area of research. This compound's behavior in environmental settings is crucial for assessing its safety and ecological effects.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 3-OH, 5-CF₃, 2-COOCH₃ Plant growth regulation
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₂CH₃ High structural similarity (0.84 similarity score)
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl, 2-COOCH₃ Moderate structural similarity (0.70 score)
4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-SO₂(morpholine), 2-COOCH₃ Enhanced electronic effects for enzyme inhibition
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-NH₂, 5-Br-C₆H₄, 2-COOCH₃ Antimicrobial potential via halogen interactions

Key Observations :

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may enhance hydrogen bonding with biological targets compared to amino-substituted analogs (e.g., methyl 3-amino derivatives), which prioritize nucleophilic reactivity .
  • Trifluoromethyl vs. Halogens : The CF₃ group improves metabolic stability and lipophilicity relative to halogenated derivatives (e.g., 6-chloro or 5-bromo substituents) .
  • Ester Variations : Methyl esters (vs. ethyl) slightly reduce molecular weight (e.g., 226.17 g/mol for the target vs. 240.20 g/mol for ethyl analogs), influencing bioavailability .
Core Structure Differences: Benzo[b]thiophene vs. Thiophene

Compounds with a thiophene core (e.g., methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate) lack the fused benzene ring, reducing planarity and conjugation. This difference impacts UV absorption and binding affinity to proteins like SARS-CoV-2 Mpro, where benzo[b]thiophene derivatives exhibit superior inhibition due to enhanced π-π stacking .

Biological Activity

Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antitumor agent, its effects on cholinesterase activity, and its implications in neuroprotection.

  • Molecular Formula : C₁₁H₇F₃O₂S
  • Molecular Weight : 260.23 g/mol
  • CAS Number : 146137-92-0
  • Melting Point : 123-124 °C

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzo[b]thiophene scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in a study examining derivatives of benzo[b]thiophene, compounds similar to this compound exhibited significant activity against colon carcinoma (HCT-15) and other cancer cell lines, with IC50 values indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)Reference
This compoundHCT-15X.XX
Other benzo[b]thiophenesVarious<10

Cholinesterase Inhibition

Another area of research focuses on the compound's inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that derivatives of benzo[b]thiophene can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally related to this compound demonstrated comparable IC50 values to standard inhibitors like galantamine .

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Reference
This compoundX.XXX.XX
GalantamineX.XXX.XX

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes, thereby increasing inhibitory potency against cholinesterases and promoting antitumor activity through apoptosis induction in cancer cells .

Case Studies

  • Neuroblastoma Cell Viability : In a study assessing the impact of various benzothiophene derivatives on SH-SY5Y neuroblastoma cells, it was found that at certain concentrations, these compounds did not exhibit cytotoxic effects while still providing significant cholinesterase inhibition .
  • Anticancer Efficacy : Another study reported that this compound showed promising results in reducing tumor growth in animal models, suggesting potential for further development as a therapeutic agent against specific cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursors like 2-fluoro-4-(trifluoromethyl)benzaldehyde with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Hydroxy group retention requires careful control of pH and temperature to avoid undesired methylation or oxidation . Alternative routes involve Pd-catalyzed transformations of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate intermediates, enabling regioselective trifluoromethylation . Yields vary (40–75%) depending on solvent purity and catalyst loading.

Q. Which spectroscopic techniques are most reliable for characterizing the hydroxy and trifluoromethyl groups in this compound?

  • Methodology :

  • ¹H NMR : The hydroxy proton appears as a broad singlet (~δ 10–12 ppm), while aromatic protons resonate at δ 7.2–8.5 ppm.
  • ¹⁹F NMR : A distinct triplet (J ≈ 12 Hz) at δ -60 to -65 ppm confirms the CF₃ group.
  • IR : Strong O–H stretching (~3200–3500 cm⁻¹) and C=O absorption (~1700 cm⁻¹) are key markers .
  • X-ray crystallography resolves spatial arrangement but requires high-purity crystals, often prepared via slow evaporation in DCM/hexane .

Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?

  • Methodology :

  • Methylation : Treat with methyl iodide (MeI) and NaH in THF to convert the hydroxy group to methoxy (e.g., 3-methoxy derivatives) .
  • Acylation : React with benzoylisothiocyanate in 1,4-dioxane to introduce thioamide functionalities .
  • Carboxamide derivatives : Use EDC/DMAP coupling with amines to replace the ester group .

Advanced Research Questions

Q. How does the hydroxy group influence the compound’s reactivity in electrophilic substitution reactions, and what strategies mitigate undesired side reactions?

  • Methodology : The hydroxy group acts as an electron-donating substituent, directing electrophiles to the para position. However, it may promote oxidation under acidic conditions. To prevent this:

  • Use protective groups (e.g., TBS or acetyl) during halogenation or nitration .
  • Employ trifluoromethanesulfinate salts (e.g., Zn(OTf)₂) for regioselective trifluoromethylation without disrupting the hydroxy group .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved methodologically?

  • Data Analysis : Discrepancies in antibacterial efficacy (e.g., MIC values ranging from 2–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols:

  • Use Mueller-Hinton broth for consistent bacterial growth rates.
  • Validate results with time-kill curve assays to distinguish bacteriostatic vs. bactericidal effects .
    • Structural Confirmation : Ensure purity (>98% by HPLC) to rule out impurities as confounding factors .

Q. What computational methods are effective for predicting the compound’s photophysical properties and binding modes with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict UV-Vis absorption maxima (λmax ≈ 280–320 nm) and HOMO-LUMO gaps (~4.5 eV) .
  • Molecular Docking : Use AutoDock Vina with STAT3 (PDB: 6NJS) to model interactions, focusing on hydrogen bonds between the hydroxy group and Lys⁶⁴⁰ .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples in DMSO-d₆ or CDCl₃ at 25°C/60% RH for 6 months. Monitor degradation via ¹H NMR (appearance of new peaks at δ 2.1–2.5 ppm indicates ester hydrolysis).
  • Recommendations : Lyophilize and store under argon at -20°C for >90% recovery after 12 months .

Methodological Considerations Table

Aspect Recommended Protocol Key References
Synthesis Cyclization in DMF/K₂CO₃ at 60°C; Pd catalysis for trifluoromethylation
Purification Column chromatography (SiO₂, EtOAc/hexane 1:4); HPLC (C18, MeOH/H₂O 70:30)
Stability Testing Lyophilization + argon storage; NMR monitoring every 30 days
Biological Assays Broth microdilution (CLSI guidelines); time-kill curves for mode of action

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